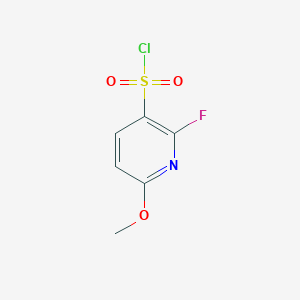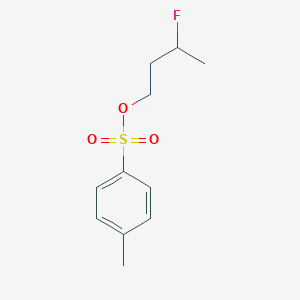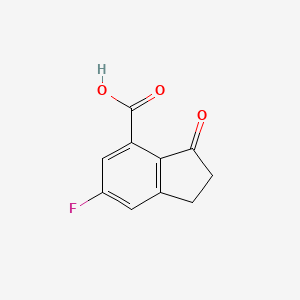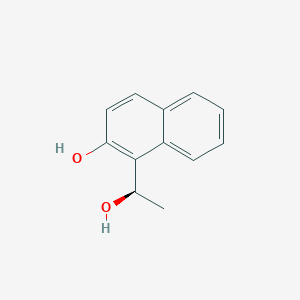![molecular formula C13H18FNO2 B13560123 [3-Fluoro-2-(4-methoxypiperidin-1-yl)phenyl]methanol CAS No. 1987117-53-2](/img/structure/B13560123.png)
[3-Fluoro-2-(4-methoxypiperidin-1-yl)phenyl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[3-Fluoro-2-(4-methoxypiperidin-1-yl)phenyl]methanol is an organic compound with the molecular formula C13H18FNO2 It is a fluorinated aromatic alcohol that contains a piperidine ring, which is a six-membered heterocyclic amine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [3-Fluoro-2-(4-methoxypiperidin-1-yl)phenyl]methanol typically involves multi-step organic reactions. One common method includes the following steps:
Fluorination: Introduction of the fluorine atom to the aromatic ring.
Piperidine Substitution: Attachment of the piperidine ring to the fluorinated aromatic compound.
Methoxylation: Introduction of the methoxy group to the piperidine ring.
Reduction: Reduction of the intermediate compound to form the final alcohol.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to increase yield and purity. These methods often use catalysts and specific solvents to facilitate the reactions. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
[3-Fluoro-2-(4-methoxypiperidin-1-yl)phenyl]methanol can undergo various chemical reactions, including:
Oxidation: Conversion of the alcohol group to a ketone or aldehyde.
Reduction: Further reduction of the alcohol group to a hydrocarbon.
Substitution: Replacement of the fluorine atom or methoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic reagents such as sodium methoxide (NaOCH3) or sodium hydride (NaH) in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can produce a variety of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, [3-Fluoro-2-(4-methoxypiperidin-1-yl)phenyl]methanol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be used as a probe to study the effects of fluorinated aromatic alcohols on biological systems. Its interactions with enzymes and receptors can provide insights into the mechanisms of action of similar compounds.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. Its structure can be modified to develop new drugs with improved efficacy and reduced side effects.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Wirkmechanismus
The mechanism of action of [3-Fluoro-2-(4-methoxypiperidin-1-yl)phenyl]methanol involves its interaction with specific molecular targets such as enzymes and receptors. The fluorine atom and piperidine ring play crucial roles in its binding affinity and selectivity. The compound may modulate the activity of these targets, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- [3-Fluoro-2-(4-methylpiperidin-1-yl)phenyl]methanol
- [3-Fluoro-2-(4-ethoxypiperidin-1-yl)phenyl]methanol
- [3-Fluoro-2-(4-hydroxypiperidin-1-yl)phenyl]methanol
Uniqueness
[3-Fluoro-2-(4-methoxypiperidin-1-yl)phenyl]methanol is unique due to the presence of the methoxy group on the piperidine ring. This structural feature can influence its chemical reactivity and biological activity, making it distinct from other similar compounds. The methoxy group can enhance the compound’s solubility and stability, which are important factors in its applications.
Eigenschaften
CAS-Nummer |
1987117-53-2 |
|---|---|
Molekularformel |
C13H18FNO2 |
Molekulargewicht |
239.29 g/mol |
IUPAC-Name |
[3-fluoro-2-(4-methoxypiperidin-1-yl)phenyl]methanol |
InChI |
InChI=1S/C13H18FNO2/c1-17-11-5-7-15(8-6-11)13-10(9-16)3-2-4-12(13)14/h2-4,11,16H,5-9H2,1H3 |
InChI-Schlüssel |
KKCSGMPGWJGMTB-UHFFFAOYSA-N |
Kanonische SMILES |
COC1CCN(CC1)C2=C(C=CC=C2F)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(naphthalen-1-ylmethyl)-1-(prop-2-ynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B13560043.png)

![(2S)-1-[3,5-bis(trifluoromethyl)phenyl]propan-2-ol](/img/structure/B13560049.png)




![1-[1-(3-Fluoro-4-methoxyphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13560060.png)


![2-Amino-8-chloro[1,2,4]triazolo[1,5-a]pyridine-6-methanol](/img/structure/B13560092.png)



